molecular formula C13H14O4 B585247 Mono(4-pentenyl)phthalate-d4 CAS No. 1346601-95-3

Mono(4-pentenyl)phthalate-d4

Cat. No.: B585247
CAS No.: 1346601-95-3
M. Wt: 238.275
InChI Key: HYCQCFCIEMXEMJ-YBNXMSKUSA-N
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Description

Mono(4-pentenyl)phthalate-d4 is a deuterated derivative of mono(4-pentenyl)phthalate. It is a biochemical compound used primarily in research, particularly in the field of proteomics. The molecular formula of this compound is C13H10D4O4, and it has a molecular weight of 238.27 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono(4-pentenyl)phthalate-d4 typically involves the deuteration of mono(4-pentenyl)phthalate. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, including catalytic exchange reactions using deuterium gas or deuterated solvents.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production methods ensure high purity and yield of the final product, which is essential for its use in scientific research .

Chemical Reactions Analysis

Types of Reactions

Mono(4-pentenyl)phthalate-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phthalic acid derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Mono(4-pentenyl)phthalate-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

    Proteomics Research: Used as a biochemical marker to study protein interactions and functions.

    Isotope Labeling: Employed in mass spectrometry for the identification and quantification of compounds.

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.

    Environmental Studies: Applied in the analysis of environmental pollutants and their effects.

Mechanism of Action

The mechanism of action of Mono(4-pentenyl)phthalate-d4 involves its interaction with specific molecular targets. In proteomics research, it binds to proteins and helps in the identification of protein structures and functions. The deuterium atoms in the compound provide a distinct mass difference, which is useful in mass spectrometry for accurate measurement and analysis .

Comparison with Similar Compounds

Mono(4-pentenyl)phthalate-d4 is unique due to its deuterated nature. Similar compounds include:

This compound stands out due to its specific use in isotope labeling and mass spectrometry, making it a valuable tool in scientific research.

Properties

CAS No.

1346601-95-3

Molecular Formula

C13H14O4

Molecular Weight

238.275

IUPAC Name

2,3,4,5-tetradeuterio-6-pent-4-enoxycarbonylbenzoic acid

InChI

InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15)/i4D,5D,7D,8D

InChI Key

HYCQCFCIEMXEMJ-YBNXMSKUSA-N

SMILES

C=CCCCOC(=O)C1=CC=CC=C1C(=O)O

Synonyms

1,2-(Benzene-d4)dicarboxylic Acid, 1-(4-Penten-1-yl) Ester;  1,2-(Benzene-d4)dicarboxylic Acid Mono-4-pentenyl Ester; 

Origin of Product

United States

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